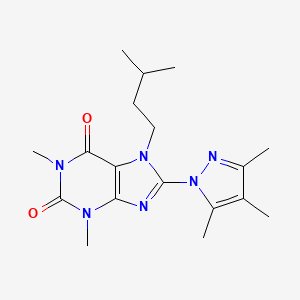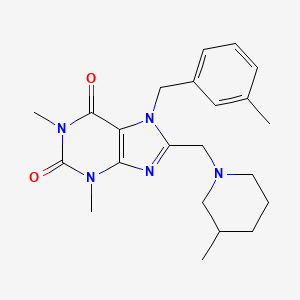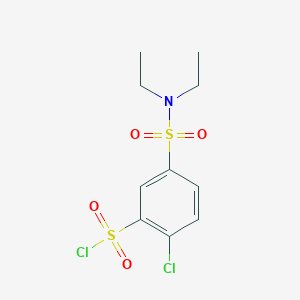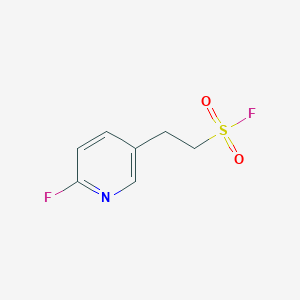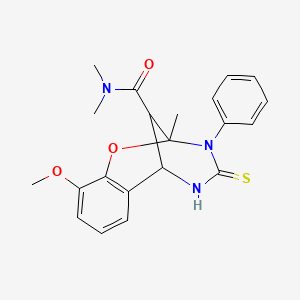![molecular formula C27H28N6O3S B2725906 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide CAS No. 1223798-75-1](/img/no-structure.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C27H28N6O3S and its molecular weight is 516.62. The purity is usually 95%.
BenchChem offers high-quality 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their biological activities. These compounds have shown significant potential as phosphodiesterase inhibitors, with implications for treating various diseases due to their high isoenzyme selectivity and ability to inhibit TNFalpha release, suggesting anti-inflammatory properties (Raboisson et al., 2003).
Antimicrobial Applications
Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized and characterized for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the triazole moiety has resulted in potent inhibitory activity, comparable to standard drugs like streptomycin. This highlights the potential for developing new antimicrobial agents based on heterocyclic scaffolds (C. S. Reddy et al., 2013).
Insecticidal Properties
The synthesis of heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This research underscores the utility of such compounds in developing novel insecticides, highlighting the versatility of heterocyclic compounds in various applications (A. Fadda et al., 2017).
Antimicrobial and Antifungal Activity
Pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and tested for their antimicrobial activity. These compounds offer promising avenues for the development of new antimicrobial and antifungal therapies (Nada M. Abunada et al., 2008).
Antioxidant and α-Glucosidase Inhibitory Activities
Schiff bases containing 1,2,4-triazole and pyrazole rings have been evaluated for their antioxidant and α-glucosidase inhibitory activities. These compounds have demonstrated significant inhibitory potentials and potent antioxidant activity, underscoring the potential for therapeutic applications in managing oxidative stress and diabetes (R. Pillai et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(4-methoxybenzyl)acetamide, which is synthesized from 4-methoxybenzylamine and acetic anhydride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "4-methoxybenzylamine", "acetic anhydride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a reducing agent such as iron powder and a solvent such as ethanol to form the corresponding nitro compound. The nitro compound is then reduced using a reducing agent such as tin(II) chloride to form the corresponding amine. The amine is then reacted with carbon disulfide and a base such as potassium hydroxide to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(4-methoxybenzyl)acetamide: 4-methoxybenzylamine is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the corresponding amide.", "Coupling of intermediates: The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(4-methoxybenzyl)acetamide intermediates are coupled using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide." ] } | |
CAS番号 |
1223798-75-1 |
製品名 |
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide |
分子式 |
C27H28N6O3S |
分子量 |
516.62 |
IUPAC名 |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H28N6O3S/c1-3-4-15-36-22-11-7-20(8-12-22)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)37-18-25(34)28-17-19-5-9-21(35-2)10-6-19/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,28,34) |
InChIキー |
URQWZZOAQXXDNW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)OC)C3=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2725823.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B2725825.png)
![N-(4-bromophenyl)-2-[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2725826.png)
![2-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2725828.png)
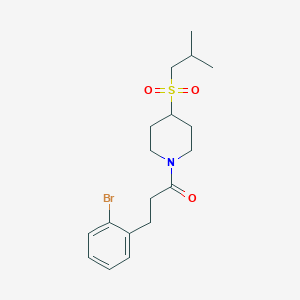
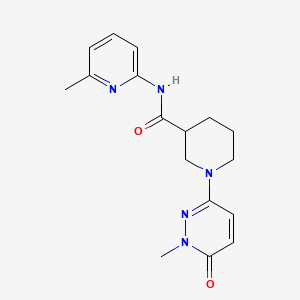
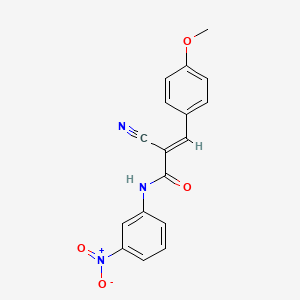
![6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2725833.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2725835.png)
